3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a synthetic compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially in the development of anticancer agents and other therapeutic drugs. The structure of this compound features a butyl group attached to a tetrahydroquinoline moiety through a urea linkage, contributing to its unique chemical properties and biological activities.
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is classified as:
The synthesis of 3-butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent) vary depending on the chosen synthetic route but are critical for optimizing yield and purity.
The compound exhibits a three-dimensional conformation that is crucial for its interaction with biological targets.
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea can participate in various chemical reactions:
These reactions are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 3-butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is primarily linked to its interaction with cellular targets involved in cancer pathways:
Data supporting these actions often come from in vitro studies demonstrating cytotoxic effects against various cancer cell lines.
Analytical methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.
3-butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has several scientific applications:
Fragment-based drug design (FBDD) has been instrumental in optimizing 3-butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea, where the molecule is deconstructed into three pharmacophoric fragments: the tetrahydroquinoline core, the urea linker, and the butyl hydrophobic moiety. The tetrahydroquinoline scaffold provides conformational rigidity and π-stacking capability, while the urea linker serves as a dual hydrogen-bond donor/acceptor critical for target engagement. This is evidenced by thermal shift assays showing ΔTm values >7°C when the urea group forms hydrogen bonds with aspartate residues in target enzymes like methionyl-tRNA synthetase [9]. The butyl fragment occupies hydrophobic pockets, with SAR studies confirming that n-alkyl chains longer than propyl diminish solubility without enhancing affinity [4] [9].
Table 1: Fragment-Based Optimization of Target Compound
Fragment | Role | Optimization Strategy | Impact on Bioactivity |
---|---|---|---|
Tetrahydroquinoline | Rigid scaffold for π-interactions | N1-alkylation to enhance metabolic stability | >400-fold selectivity for CBP bromodomain [5] |
Urea linker | H-bond donor/acceptor | Replacement with thiourea reduces affinity | ΔTm reduction by 3–5°C [9] |
Butyl group | Hydrophobic pocket occupancy | Branching increases log P but decreases solubility | MIC of 16 μg/mL against S. aureus [4] |
Computational docking reveals that ideal fragment assembly maintains a planar NH-X-NH conformation in the urea group, enabling salt bridges with conserved aspartate residues in biological targets. This geometric constraint informed the avoidance of sterically hindered ortho-substitutions on the tetrahydroquinoline ring, which disrupt coplanarity [5] [9].
Regioselective construction of the 1,2,3,4-tetrahydroquinoline core relies on two primary methods: the Povarov reaction and catalytic hydrogenation. The Povarov reaction employs helquats (helicene-viologen hybrids) as single-electron transfer catalysts, reacting N-arylimines with enol ethers. This method achieves regioselectivity >90% for the 5-amino regioisomer when electron-donating groups are present at the aniline para-position. Helquat catalysts with LUMO energies <−8.67 eV and redox potentials >−1.2 V vs. Fc/Fc⁺ optimize yields to 60–85% while maintaining stereocontrol [8].
Alternative routes involve catalytic hydrogenation of quinoline precursors using Pd/C or PtO₂ under mild H₂ pressure (1–3 atm). This method circumvents regioselectivity issues but requires precise control of reaction duration (<12 hours) to prevent over-reduction of the pyridine ring. Solvent selection is critical: acetic acid affords 95% conversion, whereas methanol yields only 60% due to catalyst poisoning [7]. Microwave-assisted cyclization in DMF at 150°C reduces reaction times from 24 hours to 45 minutes but may promote N-dealkylation if temperatures exceed 160°C [6].
Table 2: Comparison of Tetrahydroquinoline Cyclization Methods
Method | Catalyst/Solvent | Reaction Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Povarov reaction | Helquat/DCM | RT, 24h | >90% (5-isomer) | 60–85% |
Catalytic hydrogenation | 10% Pd/C, AcOH | 3 atm H₂, 12h | N/A | 90–95% |
Microwave cyclization | None, DMF | 150°C, 45 min | 80% (5-isomer) | 70–75% |
Urea bond formation between the tetrahydroquinoline amine and butyl isocyanate employs two catalytic pathways:
Isocyanate Route:5-Amino-1,2,3,4-tetrahydroquinoline reacts with n-butyl isocyanate in anhydrous dichloromethane at 0–25°C. Scandium(III) triflate (10 mol%) accelerates the addition, suppressing symmetrical urea byproducts. This method achieves 68–72% yields but requires strict exclusion of moisture due to isocyanate hydrolysis susceptibility [4] [9].
Carbamate Alternative:N-butyl phenyl carbamate acts as a safer electrophile, reacting with tetrahydroquinoline-5-amine at 80°C in toluene. Bismuth(III) acetate facilitates carbamate activation via Lewis acid coordination, enabling 65% yields without moisture sensitivity. However, phenyl carbamate-derived byproducts necessitate extensive purification [6] [10].
Thermal shift assays confirm that isocyanate-derived ureas exhibit superior target binding (ΔTm = 7.8±0.3°C) versus carbamate analogues (ΔTm = 5.2±0.3°C), attributed to trace impurities in the latter. Kinetic studies reveal second-order rate constants (k₂) of 0.15 M⁻¹min⁻¹ for isocyanate reactions—threefold higher than carbamates [9].
Table 3: Catalytic Urea Bond Formation Approaches
Parameter | Isocyanate Route | Carbamate Route |
---|---|---|
Catalyst | Sc(OTf)₃ (10 mol%) | Bi(OAc)₃ (15 mol%) |
Solvent | Anhydrous CH₂Cl₂ | Toluene |
Temperature | 0–25°C | 80°C |
Reaction Time | 2–4 h | 12–18 h |
Yield | 68–72% | 60–65% |
Key Impurity | Hydrolyzed isocyanate (<5%) | Diphenyl urea (10–15%) |
Multistep synthesis of 3-butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea faces yield limitations during final urea coupling and tetrahydroquinoline ring hydrogenation. Key challenges include:
Optimization strategies:
Yield data across stages:
Table 4: Purification Methods and Performance
Method | Conditions | Purity Achieved | Recovery Yield | Limitations |
---|---|---|---|---|
Silica Chromatography | EtOAc/Hex (1:1), +2% Et₃N | >98% | 75–80% | Slow elution, solvent volume |
Recrystallization | EtOH/H₂O (4:1) | >99% | 50–60% | Moderate solubility |
Preparative HPLC | C18, MeCN/H₂O (0.1% TFA) | >99.5% | 65–70% | High cost, TFA contamination |
Table 5: Compound Summary: 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1042798-87-7 | [1] [2] [3] |
Molecular Formula | C₁₄H₂₁N₃O | [1] [2] [3] |
Molecular Weight | 247.34 g/mol | [1] [3] |
SMILES | CCCCNC(=O)Nc1cccc2c1CCCN2 | [2] [3] |
InChI | InChI=1S/C14H21N3O/c1-2-3-8-11-16-14(18)17-12-6-4-5-7-13(12)15-9-10-15/h4-7H,2-3,8-11H2,1H3,(H2,16,17,18) | [2] |
Density (predicted) | 1.105±0.06 g/cm³ | [1] |
Boiling Point (predicted) | 384.9±42.0 °C | [1] |
pKa (predicted) | 14.10±0.46 | [1] |
Log P | 2.8 (calc. from SMILES) | [4] |
Therapeutic Applications | HBV capsid assembly modulation, antimicrobial, CBP bromodomain inhibition | [4] [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3